Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hArg(Et,Et)-DL-Leu-DL-hArg(Et,Et)-DL-Pro-DL-Ala-NH2.2CH3CO2H
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Description
Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hArg(Et,Et)-DL-Leu-DL-hArg(Et,Et)-DL-Pro-DL-Ala-NH2.2CH3CO2H is a useful research compound. Its molecular formula is C84H121ClN18O17 and its molecular weight is 1690.4 g/mol. The purity is usually 95%.
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Biological Activity
Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hArg(Et,Et)-DL-Leu-DL-hArg(Et,Et)-DL-Pro-DL-Ala-NH2.2CH3CO2H is a synthetic peptide with a complex structure that includes various amino acids and modifications. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.
Structure and Synthesis
The compound's structure features multiple chiral centers, indicated by the D- and L- prefixes of the amino acids involved. The synthesis typically employs solid-phase peptide synthesis (SPPS), which allows for efficient assembly of the peptide chain with high purity. Modifications such as acetylation at the N-terminus and amidation at the C-terminus are commonly utilized to enhance stability and bioactivity.
Research indicates that Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hArg(Et,Et)-DL-Leu-DL-hArg(Et,Et)-DL-Pro-DL-Ala-NH2 exhibits significant interactions with various biological molecules. Techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) have been used to study its binding affinities with receptor proteins and enzymes, which are crucial for understanding its mechanism of action.
Therapeutic Potential
- Antimicrobial Activity :
- Antioxidative Effects :
- Antihypertensive Properties :
Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability when treated with this peptide at varying concentrations, suggesting its potential use as a therapeutic agent against bacterial infections .
Study 2: Antioxidant Activity
Another research project focused on assessing the antioxidant capacity of this peptide using in vitro assays. The findings revealed that Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal exhibited a notable ability to reduce oxidative stress markers in cultured cells, highlighting its potential application in preventing oxidative damage-related diseases .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal | Similar structure | Antimicrobial, ACE inhibition |
Ac-Lys(iPr)-Pro-Ala-NH2 | Simpler structure | Limited bioactivity |
Cetrorelix | GnRH antagonist | Hormonal regulation |
This table illustrates how Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal stands out due to its complex structure and diverse biological activities compared to simpler analogs.
Properties
IUPAC Name |
1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide;acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H113ClN18O13.2C2H4O2/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;2*1-2(3)4/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);2*1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBICQMTCPFEBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H121ClN18O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1690.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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